molecular formula C8H11NO3 B1453822 5-(2-Methylpropyl)-1,3-oxazole-4-carboxylic acid CAS No. 1226365-67-8

5-(2-Methylpropyl)-1,3-oxazole-4-carboxylic acid

Cat. No. B1453822
M. Wt: 169.18 g/mol
InChI Key: UTEAJYFGQOTHNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Methylpropyl)-1,3-oxazole-4-carboxylic acid, also known as MPOC, is a chemical compound that has been studied for its potential applications in scientific research. This compound is a carboxylic acid derivative of oxazole and has a molecular formula of C8H11NO3.

Scientific Research Applications

  • Synthesis and Derivative Formation : Research by Prokopenko et al. (2010) on oxazole derivatives, similar to "5-(2-Methylpropyl)-1,3-oxazole-4-carboxylic acid", explores their synthesis and the potential for forming functional derivatives. These derivatives could be used in further chemical transformations, including introducing residues of highly basic aliphatic amines into oxazole positions (Prokopenko, Pil'o, Vasilenko, & Brovarets, 2010).

  • Chemical Reactions and Structural Analysis : Ibata et al. (1992) investigated the reactions of substituted 5-methoxy-4-(p-nitrophenyl)oxazoles, leading to the synthesis of complex compounds through oxazole ring opening. This includes detailed insights into the molecular structure of these compounds, highlighting the versatility of oxazole derivatives in complex chemical reactions (Ibata, Isogami, Nakawa, Tamura, Suga, Shi, & Fujieda, 1992).

  • Application in Macrolide Synthesis : Wasserman et al. (1981) showed how oxazoles could be used as precursors for the synthesis of macrolides, a class of antibiotics. Their research demonstrates the conversion of oxazoles to triamides, which then undergo nucleophilic attack to form macrolides, illustrating the potential application in drug synthesis (Wasserman, Gambale, & Pulwer, 1981).

  • Blood Platelet Aggregation Inhibition : A study by Ozaki et al. (1983) on methyl 5-substituted oxazole-4-carboxylates, related to "5-(2-Methylpropyl)-1,3-oxazole-4-carboxylic acid", found that these compounds have inhibitory activity on blood platelet aggregation. This suggests a potential pharmacological application in preventing blood clots (Ozaki, Maeda, Iwasaki, Matsumoto, Odawara, Sasaki, & Morita, 1983).

  • Ruthenium-Catalyzed Synthesis for Biologically Active Compounds : Ferrini et al. (2015) discussed the ruthenium-catalyzed synthesis of compounds structurally similar to "5-(2-Methylpropyl)-1,3-oxazole-4-carboxylic acid", highlighting their use in preparing biologically active compounds and peptidomimetics. This showcases the role of oxazole derivatives in developing pharmacologically relevant molecules (Ferrini, Chandanshive, Lena, Comes Franchini, Giannini, Tafi, & Taddei, 2015).

properties

IUPAC Name

5-(2-methylpropyl)-1,3-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-5(2)3-6-7(8(10)11)9-4-12-6/h4-5H,3H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTEAJYFGQOTHNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=C(N=CO1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Methylpropyl)-1,3-oxazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(2-Methylpropyl)-1,3-oxazole-4-carboxylic acid
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5-(2-Methylpropyl)-1,3-oxazole-4-carboxylic acid
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5-(2-Methylpropyl)-1,3-oxazole-4-carboxylic acid
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5-(2-Methylpropyl)-1,3-oxazole-4-carboxylic acid
Reactant of Route 5
5-(2-Methylpropyl)-1,3-oxazole-4-carboxylic acid
Reactant of Route 6
5-(2-Methylpropyl)-1,3-oxazole-4-carboxylic acid

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